molecular formula C6H3ClF3NO B1412165 6-Chloro-3-hydroxy-2-(trifluoromethyl)pyridine CAS No. 1227499-60-6

6-Chloro-3-hydroxy-2-(trifluoromethyl)pyridine

Cat. No.: B1412165
CAS No.: 1227499-60-6
M. Wt: 197.54 g/mol
InChI Key: XUHTYBBJIFJXPE-UHFFFAOYSA-N
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Description

6-Chloro-3-hydroxy-2-(trifluoromethyl)pyridine is an organic compound that belongs to the class of pyridines. It is characterized by the presence of a chlorine atom at the 6th position, a hydroxyl group at the 3rd position, and a trifluoromethyl group at the 2nd position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-hydroxy-2-(trifluoromethyl)pyridine typically involves the substitution of a chlorine atom with a hydroxyl group. One common method starts with 2-chloro-6-(trifluoromethyl)pyridine, which undergoes a nucleophilic substitution reaction with a hydroxide ion under high temperature and strong basic conditions .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process. For example, the reaction may be carried out in a solvent such as dimethylformamide (DMF) with the addition of a base like sodium hydroxide to facilitate the substitution reaction .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-hydroxy-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Chloro-3-hydroxy-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-hydroxy-2-(trifluoromethyl)pyridine is unique due to the specific positioning of its functional groups, which confer distinct chemical properties. The presence of both a chlorine atom and a trifluoromethyl group on the pyridine ring enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for the synthesis of complex molecules in pharmaceuticals and agrochemicals .

Biological Activity

6-Chloro-3-hydroxy-2-(trifluoromethyl)pyridine is a pyridine derivative characterized by a chlorine atom at the 6th position, a hydroxyl group at the 3rd position, and a trifluoromethyl group at the 2nd position. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The presence of the trifluoromethyl group enhances its lipophilicity, which improves its permeability through biological membranes, facilitating its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group not only increases lipophilicity but also influences the compound's binding affinity to proteins and enzymes. The hydroxyl group can form hydrogen bonds with target proteins, stabilizing the complex and modulating enzymatic activities.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antibacterial properties. For instance, compounds similar to this pyridine derivative have demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
  • Anticancer Properties : The compound has been investigated for its potential anticancer effects. It may induce apoptosis in cancer cells by modulating key signaling pathways and inhibiting specific proteins involved in cell survival .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, which is crucial for developing therapeutic agents targeting specific diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. The results indicated that this compound exhibited potent activity against Gram-positive bacteria, particularly Staphylococcus aureus, with an MIC value significantly lower than that of standard antibiotics like ciprofloxacin .

CompoundMIC (µg/mL)Target Bacteria
This compound3.12Staphylococcus aureus
Ciprofloxacin2Staphylococcus aureus
Triclosan10Escherichia coli

Case Study 2: Anticancer Activity

Another research study focused on the anticancer potential of various trifluoromethylated compounds, including our target compound. The findings revealed that treatment with this compound led to a significant reduction in tumor growth in xenograft models, suggesting its potential as an anticancer agent .

Properties

IUPAC Name

6-chloro-2-(trifluoromethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NO/c7-4-2-1-3(12)5(11-4)6(8,9)10/h1-2,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHTYBBJIFJXPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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